

Thermodynamic Properties of 5-Methyl-1,4-hexadiene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-1,4-hexadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **5-Methyl-1,4-hexadiene**. The information contained herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic characteristics of this unsaturated hydrocarbon for process design, reaction modeling, and computational studies. This document details available quantitative data, outlines relevant experimental methodologies for the determination of these properties, and provides a visual representation of a key reaction pathway.

Quantitative Thermodynamic Data

The thermodynamic properties of **5-Methyl-1,4-hexadiene** (CAS: 763-88-2, Molecular Formula: C₇H₁₂) have been estimated using computational methods.^{[1][2]} The following tables summarize the key available data, providing a clear basis for comparison and use in modeling applications.

Table 1: Core Thermodynamic Properties of **5-Methyl-1,4-hexadiene**^{[1][2][3]}

Property	Symbol	Value	Unit	Source
Molecular Weight	MW	96.17	g/mol	[3]
Normal Boiling Point	T _{boil}	364.90 - 365.00	K	[1]
Enthalpy of Formation (gas, 298.15 K)	ΔfH° _{gas}	45.05	kJ/mol	Joback Calculated Property[1]
Gibbs Free Energy of Formation (298.15 K)	ΔfG°	167.57	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization	ΔvapH°	30.54	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	ΔfusH°	11.50	kJ/mol	Joback Calculated Property[1]
Ionization Energy	IE	8.70	eV	NIST[1]

Table 2: Critical Properties and Other Physical Data of **5-Methyl-1,4-hexadiene**[1]

Property	Symbol	Value	Unit	Source
Critical Temperature	T _c	539.87	K	Joback Calculated Property[1]
Critical Pressure	P _c	3117.52	kPa	Joback Calculated Property[1]
Critical Volume	V _c	0.390	m ³ /kmol	Joback Calculated Property[1]
McGowan's Characteristic Volume	McVol	100.890	ml/mol	McGowan Calculated Property[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **5-Methyl-1,4-hexadiene** is not readily available in the reviewed literature, the following are detailed methodologies for determining the key thermodynamic properties of volatile liquid hydrocarbons.

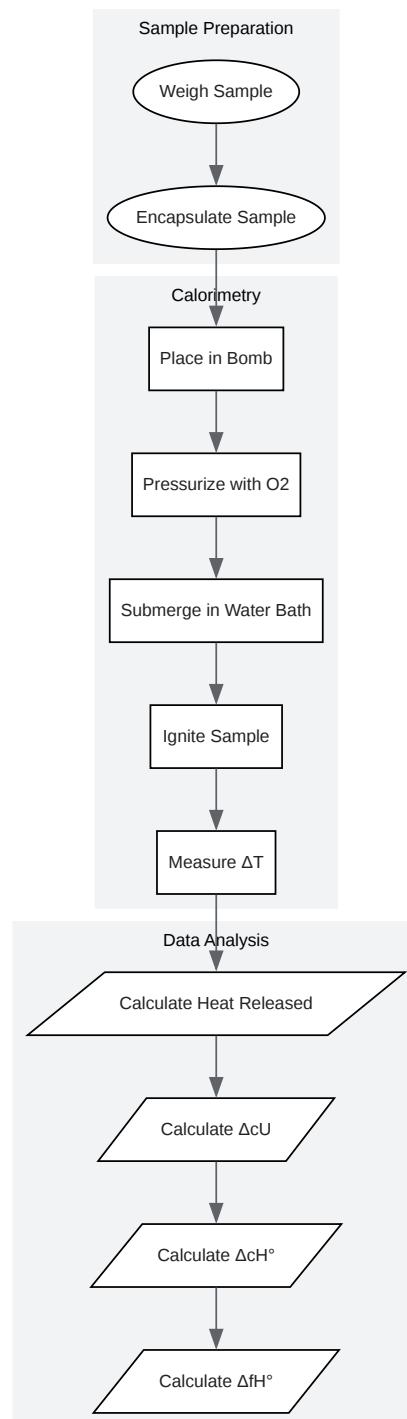
Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic compound like **5-Methyl-1,4-hexadiene** is most accurately determined through combustion calorimetry.[1][4][5]

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. From this, the enthalpy of combustion (ΔcH°) is calculated, which is then used to determine the enthalpy of formation using Hess's Law.

Methodology:

- **Sample Preparation:** A sample of the liquid hydrocarbon (0.5 to 1.0 g) is encapsulated in a thin-walled glass bulb or a combustible container to ensure complete and contained combustion.[5]
- **Calorimeter Setup:** The sealed sample is placed in a platinum cup inside the calorimetric bomb. The bomb is then sealed and pressurized with purified oxygen to approximately 30 atm.[1]
- **Combustion:** The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically via a fuse wire.[1][4]
- **Temperature Measurement:** The temperature of the water bath is monitored with high precision before, during, and after the combustion to determine the temperature rise (ΔT).[1]
- **Analysis:** The amount of reaction is determined by measuring the mass of carbon dioxide produced.[1] The total heat released is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are made for the ignition energy and the formation of any side products like nitric acid.
- **Calculation:** The heat of combustion at constant volume (ΔcU) is determined from the corrected heat release. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

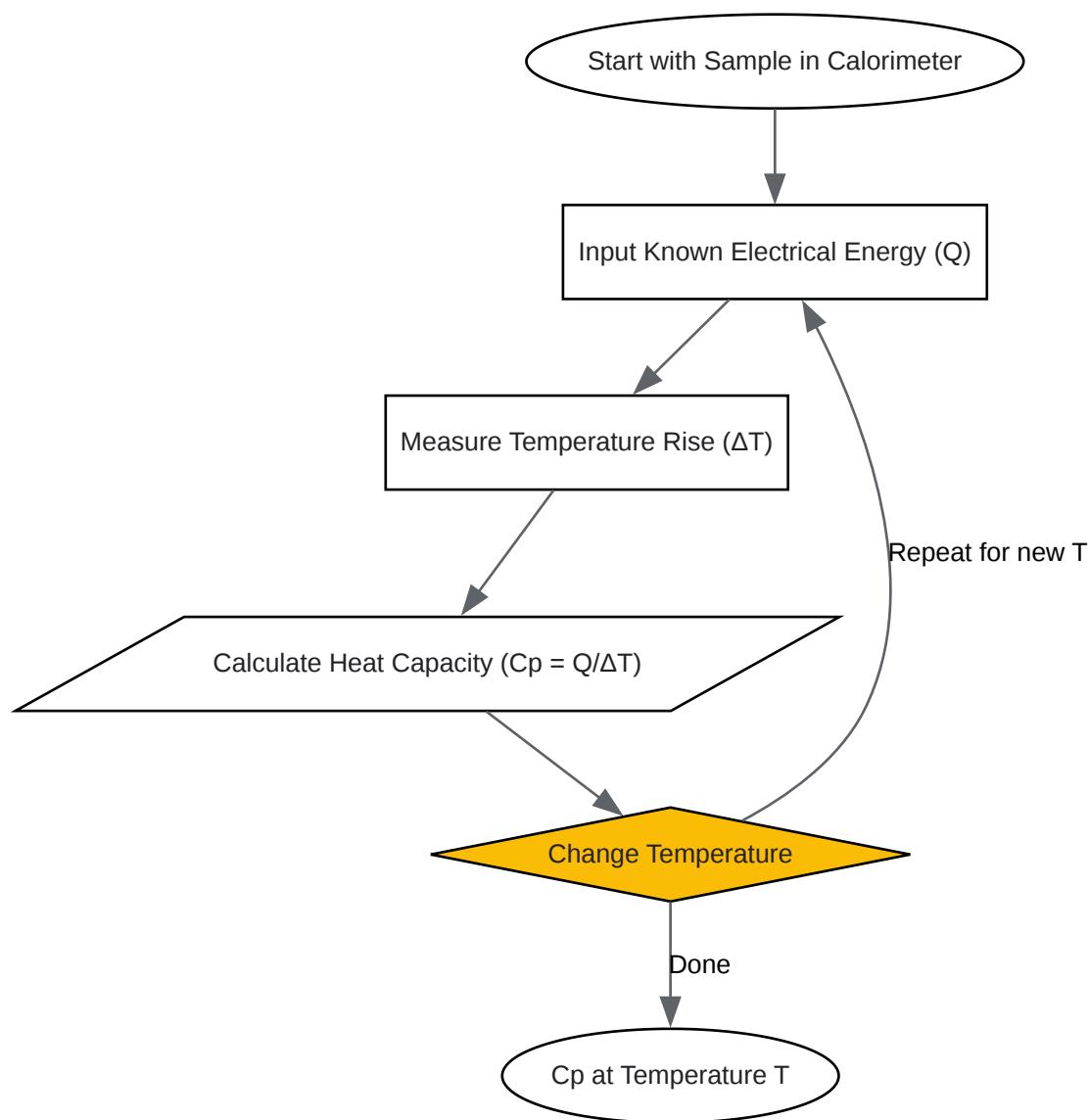
Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity (C_p) of a liquid as a function of temperature is determined using adiabatic calorimetry.^[6]^[7]

Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. By preventing heat exchange with the environment, the heat capacity can be calculated directly.

Methodology:

- **Calorimeter Setup:** A precisely measured amount of the liquid sample is placed in a sealed calorimetric vessel. This vessel is equipped with a heater and a high-precision thermometer.
- **Adiabatic Shield:** The vessel is surrounded by an adiabatic shield or jacket. The temperature of this shield is continuously and automatically adjusted to match the temperature of the sample vessel, thereby minimizing heat loss to the surroundings.^[7]
- **Heating:** A known quantity of electrical energy (Q) is supplied to the sample through the heater over a specific period.
- **Temperature Measurement:** The temperature of the sample is recorded before and after the energy input to determine the temperature change (ΔT).
- **Calculation:** The heat capacity of the sample is calculated from the electrical energy supplied and the observed temperature rise, after accounting for the heat capacity of the calorimeter vessel itself. This process is repeated at different temperatures to map out the temperature dependence of the heat capacity.

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Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Computational Estimation of Thermodynamic Properties

The thermodynamic data presented in this guide were primarily derived from computational estimation methods, which are valuable when experimental data is scarce.

Joback Method

The Joback method is a group contribution method used to predict various thermodynamic properties of pure components based solely on their molecular structure.[1][8] It is an extension of the Lydersen method and involves breaking down the molecule into functional groups. Each group is assigned a specific numerical contribution to a given property, and the overall property is calculated by summing these contributions. The method can be used to estimate properties such as normal boiling point, critical properties, enthalpy of formation, and ideal gas heat capacity.[8]

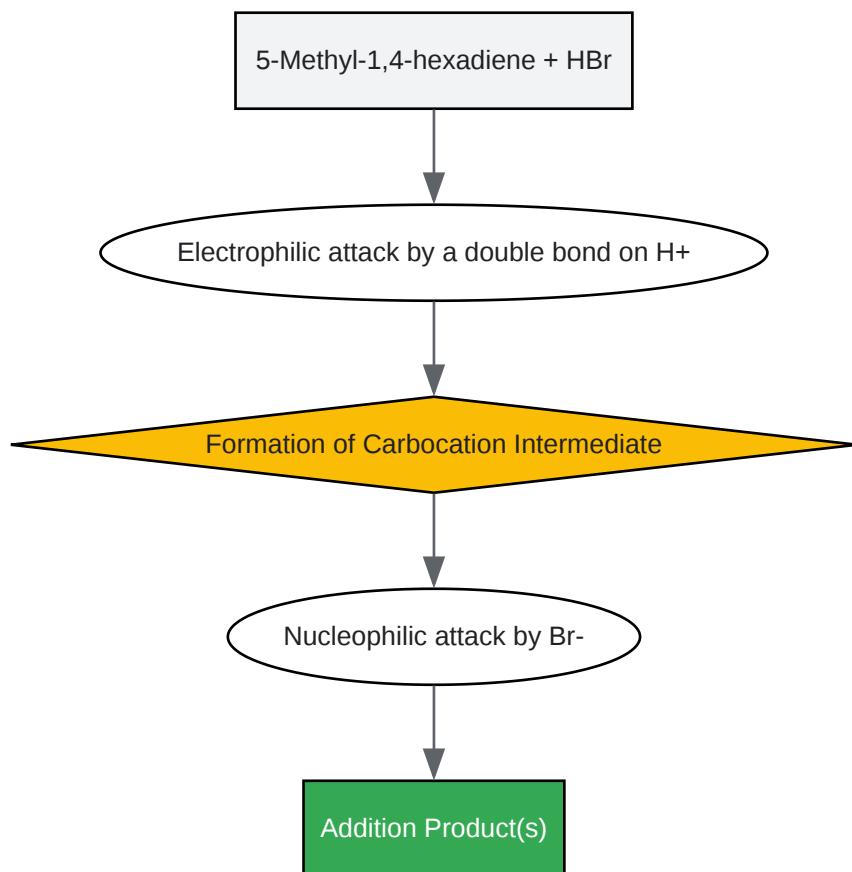
Benson Group Additivity

Similar to the Joback method, the Benson group additivity method is a widely used technique for estimating the thermochemical properties of organic molecules.[9][10] This method also relies on the principle that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent groups. The Benson method is particularly well-regarded for its accuracy in predicting the standard enthalpy of formation, entropy, and heat capacity of gas-phase molecules.[9][10]

Illustrative Reaction Pathway: Electrophilic Addition to 5-Methyl-1,4-hexadiene

As a diene, **5-Methyl-1,4-hexadiene** can undergo electrophilic addition reactions. The following diagram illustrates the logical workflow for the addition of hydrogen bromide (HBr), a common electrophilic reagent. The reaction proceeds through a carbocation intermediate, and due to the presence of two double bonds, a mixture of products can be formed.

The reaction is initiated by the attack of one of the double bonds on the electrophilic hydrogen of HBr.[11][12] This results in the formation of a carbocation intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of the reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[13] In the case of a diene, resonance stabilization of the carbocation intermediate can lead to both 1,2- and 1,4-addition products.[14]



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Caption: Logical workflow for the electrophilic addition of HBr to **5-Methyl-1,4-hexadiene**.

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